molecular formula C8H6Cl2O2 B2765529 2,6-Dichloro-3-methylbenzoic acid CAS No. 58671-77-5

2,6-Dichloro-3-methylbenzoic acid

Cat. No.: B2765529
CAS No.: 58671-77-5
M. Wt: 205.03
InChI Key: AZSPVSLYCSUHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-methylbenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The raw materials, including 3-methylbenzoic acid and chlorine gas, are fed into a reactor where the chlorination reaction takes place. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the carboxylic acid group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute the chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the methyl group can yield carboxylic acids or aldehydes.

    Reduction Products: Reduction can lead to the formation of dechlorinated compounds or alcohols.

Scientific Research Applications

2,6-Dichloro-3-methylbenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylbenzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2,4-Dichloro-3-methylbenzoic acid: Similar structure but with chlorine atoms at different positions.

    2,6-Dichlorobenzoic acid: Lacks the methyl group at the 3rd position.

    3,5-Dichloro-2-methylbenzoic acid: Chlorine atoms at the 3rd and 5th positions with a methyl group at the 2nd position.

Uniqueness: 2,6-Dichloro-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,6-dichloro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSPVSLYCSUHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.